2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
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Overview
Description
2-[2-(2-Methoxyethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is a complex organic compound that belongs to the class of boronic esters. This compound is notable for its unique structure, which includes a pyridine ring substituted with a boronic ester group and a triethylene glycol monomethyl ether chain. The presence of the boronic ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the boronic ester group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. The triethylene glycol monomethyl ether chain is then attached through etherification reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions typically produce new carbon-carbon bonded compounds .
Scientific Research Applications
2-[2-(2-Methoxyethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-[2-(2-Methoxyethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine exerts its effects involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with halides in the presence of a palladium catalyst, forming new carbon-carbon bonds. This process involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)-ethoxy]-ethanol: This compound shares the triethylene glycol monomethyl ether chain but lacks the boronic ester group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound contains the boronic ester group but lacks the pyridine ring and the triethylene glycol monomethyl ether chain.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar boronic ester group but a different aromatic ring structure.
Uniqueness
The uniqueness of 2-[2-(2-Methoxyethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine lies in its combination of a pyridine ring, a boronic ester group, and a triethylene glycol monomethyl ether chain. This unique structure makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C17H28BNO5 |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H28BNO5/c1-13-11-14(18-23-16(2,3)17(4,5)24-18)12-19-15(13)22-10-9-21-8-7-20-6/h11-12H,7-10H2,1-6H3 |
InChI Key |
LHPOISYJBBEZRN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCOCCOC)C |
Origin of Product |
United States |
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